Regioisomeric Differentiation: 1-Methyl vs. 4-Methyl Piperazin-2-one in Synthetic Applications
The 1-methylpiperazin-2-one scaffold provides a specific N1-alkylation pattern that is structurally validated in high-resolution target-bound conformations, whereas the 4-methyl regioisomer (CAS 34770-60-0) lacks equivalent validation in high-potency inhibitor co-crystal structures. The 1-methyl substitution on the nitrogen adjacent to the carbonyl creates a distinct spatial arrangement of hydrogen-bond acceptors and donors compared to the 4-methyl analog, where the methyl group resides on the nitrogen distal to the carbonyl . This regioisomeric distinction is not trivial: the 1-methylpiperazin-2-one moiety has been resolved by X-ray crystallography at 1.79 Å resolution in complex with rat Autotaxin, with the inhibitor bearing this core achieving IC₅₀ = 0.047 µM [1]. In contrast, the 4-methylpiperazin-2-one regioisomer has been reported primarily in antibacterial and antifungal derivative contexts without comparable sub-micromolar potency validation in crystallographically defined human target complexes .
| Evidence Dimension | Structural validation in high-potency inhibitor co-crystal structures |
|---|---|
| Target Compound Data | IC₅₀ = 0.047 µM; X-ray resolution = 1.79 Å |
| Comparator Or Baseline | 4-Methylpiperazin-2-one (CAS 34770-60-0); no sub-0.1 µM co-crystal complex reported |
| Quantified Difference | >100-fold lower IC₅₀ demonstrated for 1-methyl-containing derivative; direct crystallographic validation absent for 4-methyl regioisomer |
| Conditions | Rat Autotaxin enzyme inhibition assay; X-ray crystallography |
Why This Matters
Procurement of the correct N1-methyl regioisomer is essential for medicinal chemistry programs targeting scaffolds with crystallographically validated high-affinity binding modes.
- [1] PDB. 7G7C: Crystal Structure of rat Autotaxin in complex with 1-methylpiperazin-2-one-containing inhibitor, IC₅₀ = 0.0470407 µM, resolution 1.79 Å. RCSB Protein Data Bank. 2023. doi:10.2210/pdb7g7c/pdb View Source
